

Boc-Sar-OH CAS number and molecular weight

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Compound of Interest

Compound Name: *Boc-Sar-OH*

Cat. No.: *B558079*

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In-Depth Technical Guide: Boc-Sar-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-sarcosine (**Boc-Sar-OH**), a crucial building block in modern peptide synthesis. It details its chemical properties, experimental protocols for its application in solid-phase peptide synthesis (SPPS), and its role in the synthesis of biologically active peptides.

Core Properties of Boc-Sar-OH

Boc-Sar-OH, also known as Boc-N-methylglycine, is a derivative of the N-methylated amino acid sarcosine, protected at the amino group with a tert-butyloxycarbonyl (Boc) group. This protecting group is acid-labile, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis.^[1] The incorporation of N-methylated amino acids like sarcosine into peptide chains is a key strategy to enhance metabolic stability and membrane permeability of peptide-based therapeutics.^[2]

Quantitative Data Summary

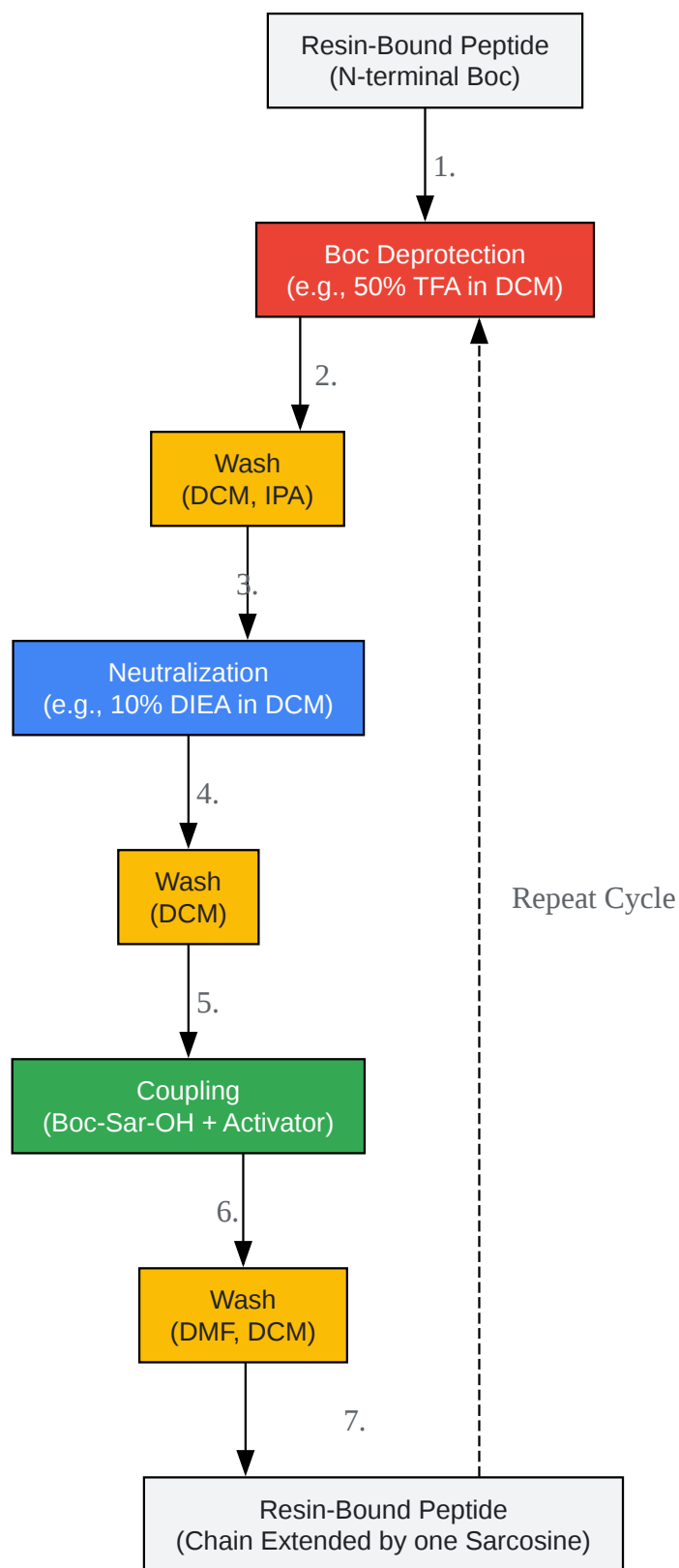
Property	Value	References
CAS Number	13734-36-6	[3][4][5][6]
Molecular Weight	189.21 g/mol	[3][4][6]
Molecular Formula	C ₈ H ₁₅ NO ₄	[4][5]
Linear Formula	(CH ₃) ₃ COCON(CH ₃)CH ₂ COO H	[3]

Application in Peptide Synthesis

Boc-Sar-OH is primarily utilized in Boc-strategy solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1] The cycle of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid is repeated until the desired sequence is assembled.[7][8]

Experimental Workflow: Boc-SPPS Cycle

The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis using the Boc protection strategy.



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Caption: General workflow for a single cycle of Boc-strategy solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Boc Group Deprotection

The removal of the N-terminal Boc protecting group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).

Materials:

- Boc-protected peptide-resin
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)[\[9\]](#)
- Isopropanol (IPA)
- N,N-Diisopropylethylamine (DIEA)

Procedure:

- Swell the peptide-resin in DCM within the reaction vessel.[\[7\]](#)
- Treat the resin with a solution of 50% TFA in DCM (v/v) for approximately 5 minutes (pre-wash).[\[7\]](#)
- Drain the solution and add a fresh 50% TFA/DCM solution. Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[\[7\]](#)[\[10\]](#)
- Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual acid.[\[9\]](#)[\[10\]](#)
- Neutralize the resulting N-terminal ammonium salt by treating the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this neutralization step.[\[1\]](#)[\[11\]](#)

- Wash the resin thoroughly with DCM (3-5 times) to remove excess base and prepare for the coupling step.[\[11\]](#)

Note: When the peptide sequence contains sensitive residues such as Tryptophan (Trp) or Methionine (Met), scavengers like dithiothreitol (DTE) (e.g., 0.5%) should be added to the TFA solution to prevent alkylation by the tert-butyl cation byproduct.[\[1\]](#)[\[7\]](#)

Protocol 2: Coupling of Boc-Sar-OH

Coupling N-methylated amino acids like **Boc-Sar-OH** can be challenging due to steric hindrance. Therefore, potent activating reagents are recommended.

Materials:

- Deprotected and neutralized peptide-resin
- **Boc-Sar-OH**
- Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[\[10\]](#)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

- Pre-activation: In a separate vessel, dissolve **Boc-Sar-OH** (3-4 equivalents relative to resin substitution) and an equivalent amount of HBTU or HATU in DMF.[\[10\]](#)[\[11\]](#)
- Add DIEA (6-8 equivalents) to the solution to begin the activation. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[\[10\]](#)
- Coupling: Add the pre-activated **Boc-Sar-OH** solution to the swollen and neutralized peptide-resin in the reaction vessel.

- Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of N-methylated amino acids, extended coupling times may be necessary.[11]
- Monitoring: Monitor the reaction's completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow or no color change) indicates a complete reaction.
- Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

Case Study: Synthesis and Biological Activity of Clavatustide B

Boc-Sar-OH is a key component in the total synthesis of complex, biologically active natural products. A notable example is Clavatustide B, a cyclodepsipeptide.

Synthesis and Activity of Clavatustide B

The synthesis of the linear precursor to Clavatustide B involves a crucial step where **Boc-Sar-OH** is coupled to an amine intermediate using standard peptide coupling reagents.[12] Following the assembly of the linear chain, a final deprotection and macrolactamization (cyclization) step yields the final product.[12]

Clavatustide B has demonstrated significant anti-proliferative activity against various human cancer cell lines, with particular sensitivity noted in HeLa (cervical cancer) cells.[12] While the precise molecular signaling pathway is a subject of ongoing research, the activity of such peptides highlights the importance of incorporating N-methylated residues to generate novel therapeutic candidates.



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Caption: Logical relationship showing **Boc-Sar-OH** as a key reagent for Clavatustide B synthesis.

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